molecular formula C13H12ClN3 B12891310 2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 117723-64-5

2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12891310
CAS No.: 117723-64-5
M. Wt: 245.71 g/mol
InChI Key: WKXRYYKRGVCSPZ-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a 2-chlorophenyl group, two methyl groups, and a nitrile group attached to the pyrrole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to form the desired pyrrole compound.

Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides

    Reduction: Reduced pyrrole derivatives

    Substitution: Substituted pyrrole compounds with various functional groups

Scientific Research Applications

2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)-1-propanol
  • 2-Amino-1-(2-chlorophenyl)ethanol
  • 2-Amino-1,4-dihydropyrimidines

Uniqueness

2-Amino-1-(2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific structural features, including the presence of a 2-chlorophenyl group, two methyl groups, and a nitrile group on the pyrrole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

117723-64-5

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

2-amino-1-(2-chlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H12ClN3/c1-8-9(2)17(13(16)10(8)7-15)12-6-4-3-5-11(12)14/h3-6H,16H2,1-2H3

InChI Key

WKXRYYKRGVCSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2Cl)C

Origin of Product

United States

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